8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid
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Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a benzazepine core structure, which is a seven-membered ring fused to a benzene ring, with a bromine atom at the 8th position and a carboxylic acid group at the 2nd position.
Preparation Methods
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s formation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield various derivatives.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid can be compared with other benzazepine derivatives, such as:
Benazepril: An angiotensin-converting enzyme inhibitor used to treat hypertension.
Tolazoline: A vasodilator used to treat pulmonary hypertension.
Evacetrapib: A cholesteryl ester transfer protein inhibitor used in cardiovascular disease research.
These compounds share a similar benzazepine core but differ in their substituents and specific applications, highlighting the unique properties and potential of this compound .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-5-4-7-2-1-3-9(11(14)15)13-10(7)6-8/h4-6,9,13H,1-3H2,(H,14,15) |
InChI Key |
FCLQVSQVHATSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC2=C(C1)C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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